molecular formula C8H8ClFS B12093584 Benzene, 1-chloro-3-fluoro-2-methyl-5-(methylthio)- CAS No. 1805526-47-9

Benzene, 1-chloro-3-fluoro-2-methyl-5-(methylthio)-

Cat. No.: B12093584
CAS No.: 1805526-47-9
M. Wt: 190.67 g/mol
InChI Key: NCILKXWTOSUMGW-UHFFFAOYSA-N
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Description

Benzene, 1-chloro-3-fluoro-2-methyl-5-(methylthio)- is an organic compound with the molecular formula C8H8ClFS It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, methyl, and methylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-chloro-3-fluoro-2-methyl-5-(methylthio)- typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the desired functional groups. For instance, starting with a chlorobenzene derivative, fluorination can be achieved using reagents like Selectfluor under controlled conditions. Methylation and methylthio substitution can be introduced using methyl iodide and thiomethylating agents, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving catalytic methods and continuous flow reactors to ensure efficient production. Safety measures are also critical due to the handling of reactive chemicals and potential hazards associated with the synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-chloro-3-fluoro-2-methyl-5-(methylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups depending on the nucleophile used .

Scientific Research Applications

Benzene, 1-chloro-3-fluoro-2-methyl-5-(methylthio)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-3-fluoro-2-methyl-5-(methylthio)- involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in halogen bonding, while the methylthio group can engage in sulfur-based interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets, making it useful in different applications .

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-chloro-3-fluoro-2-methyl-: Lacks the methylthio group, resulting in different chemical properties.

    Benzene, 1-chloro-3-fluoro-5-methyl-: The position of the methyl group is different, affecting its reactivity.

    Benzene, 1-chloro-2-fluoro-3-methyl-: Another positional isomer with distinct properties.

Uniqueness

Benzene, 1-chloro-3-fluoro-2-methyl-5-(methylthio)- is unique due to the presence of the methylthio group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

1805526-47-9

Molecular Formula

C8H8ClFS

Molecular Weight

190.67 g/mol

IUPAC Name

1-chloro-3-fluoro-2-methyl-5-methylsulfanylbenzene

InChI

InChI=1S/C8H8ClFS/c1-5-7(9)3-6(11-2)4-8(5)10/h3-4H,1-2H3

InChI Key

NCILKXWTOSUMGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Cl)SC)F

Origin of Product

United States

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